molecular formula C11H13N3O6 B159183 N-(2,4-Dinitrophenyl)-L-valine CAS No. 1694-97-9

N-(2,4-Dinitrophenyl)-L-valine

Cat. No. B159183
CAS RN: 1694-97-9
M. Wt: 283.24 g/mol
InChI Key: AYLCDVYHZOZQKM-JTQLQIEISA-N
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Description

N-(2,4-Dinitrophenyl)-L-valine, also known as DNVP, is an amino acid derivative that has a wide range of applications in the scientific and medical fields. DNVP is a synthetic compound that has been used in many studies to better understand the biochemical and physiological effects of various compounds on the human body. DNVP has been used in the synthesis of various drugs and in the development of new synthetic compounds. It has also been used in the study of various biochemical and physiological processes.

Scientific Research Applications

Conformational Studies

  • β-Turn Structures in Peptides : N-(2,4-Dinitrophenyl)-L-valine has been used in the study of peptide conformations, particularly focusing on β-turn structures. Higashijima, Sato, and Nagai (1983) investigated the conformations of N-(2,4-dinitrophenyl)-L-Leu–X–L-Pro–L-Val p-nitroanilides, which showed that the L-Val-NH group of these compounds can form intramolecular hydrogen bonds, resulting in β-turn conformations in certain environments (Higashijima, Sato, & Nagai, 1983).

Partitioning in Aqueous Systems

  • Partitioning in Ionic Liquid/Citrate Salt Based Systems : Gómez and Macedo (2019) explored the partitioning of N-(2,4-dinitrophenyl)-amino acids, including this compound, in Aqueous Two-Phase Systems (ATPS) based on ionic liquids and citrate salts. This research is significant for understanding the behavior of these compounds in novel solvent systems (Gómez & Macedo, 2019).

Chromatographic Analysis

  • High-Performance Planar Chromatography : Polak, Balasa, and Dzido (2013) presented the separation of amino acid 2,4-dinitrophenyl-5-l-valine amide derivatives using high-performance thin-layer chromatography (HPTLC) and pressurized planar electrochromatography (PPEC). This study highlights the utility of this compound in chromatographic techniques (Polak, Balasa, & Dzido, 2013).

Organocatalysts in Chemical Reactions

  • Valine Dipeptide Organocatalysts : Huang et al. (2011) developed a series of valine dipeptide organocatalysts containing this compound for use in asymmetric intermolecular aldol reactions. This application underscores the potential of this compound in facilitating specific chemical reactions (Huang et al., 2011).

Synthesis and Analytical Methods

  • Synthesis of DNP-Valyl Peptides : Rhinesmith et al. (1962) described a method for the direct synthesis of DNP-valyl peptides, utilizing the dinitrophenyl group as a blocking group. This research provides insights into the synthetic applications of this compound (Rhinesmith et al., 1962).

Mechanism of Action

Target of Action

It is chemically related to 2,4-dinitrophenol (dnp), which is known to target themitochondrial membrane . DNP acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes .

Mode of Action

N-(2,4-Dinitrophenyl)-L-valine, like DNP, likely interacts with its targets by uncoupling oxidative phosphorylation . This process involves the dissipation of the proton gradient across the mitochondrial membrane, which collapses the proton motive force that the cell uses to produce most of its ATP chemical energy .

Biochemical Pathways

Based on its similarity to dnp, it likely impacts theoxidative phosphorylation pathway . This pathway is crucial for ATP production, and its disruption can have significant downstream effects on cellular energy metabolism.

Pharmacokinetics

Dnp is known to exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties could potentially impact the bioavailability of this compound.

Result of Action

Dnp, a related compound, causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This can result in uncontrolled hyperthermia and, in case of overdose, death .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, DNP’s action can be affected by the presence of other compounds, pH levels, and temperature . .

Biochemical Analysis

Biochemical Properties

It is known that dinitrophenyl derivatives, such as N-(2,4-Dinitrophenyl)-L-valine, can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is possible that there are threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLCDVYHZOZQKM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1694-97-9
Record name N-(2,4-Dinitrophenyl)-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-dinitrophenyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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